Edatrexate - 80576-83-6

Edatrexate

Catalog Number: EVT-288315
CAS Number: 80576-83-6
Molecular Formula: C22H25N7O5
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Edatrexate is a glutamic acid derivative.
Edatrexate is a polyglutamatable folate antagonist analogue of methotrexate with antineoplastic activity. Edatrexate inhibits dihydrofolate reductase, thereby increasing cellular levels of polyglutamates, inhibiting thymidylate synthase and glycinamide ribonucleotide formyl transferase, impairing synthesis of purine nucleotides and amino acids, and resulting in tumor cell death. Edatrexate may overcome tumor resistance to methotrexate, which loses its activity after it is polyglutamated. (NCI04)
Source and Classification

Edatrexate is classified as an antifolate and is part of a broader category of chemotherapeutic agents that target folate metabolism. It was developed through modifications at the N10 position of the folate structure, enhancing its therapeutic index compared to traditional antifolates like methotrexate. Its synthesis involves a multi-step chemical process that optimizes its pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of edatrexate involves several steps:

  1. Starting Materials: The synthesis typically begins with 4-aminofolate derivatives.
  2. Modification: The N10 position is substituted to create the ethyl derivative, leading to the formation of edatrexate.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for clinical use.

The detailed synthetic routes often employ reagents that facilitate the introduction of the ethyl group while maintaining the integrity of the folate structure .

Molecular Structure Analysis

Structure and Data

Edatrexate has a complex molecular structure characterized by its unique substitution at the N10 position. Its chemical formula is C15H18N8O3C_{15}H_{18}N_{8}O_{3}, and it has a molecular weight of approximately 358.36 g/mol. The structural formula can be represented as follows:

Structure C15H18N8O3\text{Structure }\quad \text{C}_{15}\text{H}_{18}\text{N}_{8}\text{O}_{3}

This structure contributes to its ability to inhibit dihydrofolate reductase effectively, thereby disrupting nucleotide synthesis in cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

Edatrexate undergoes several key reactions in biological systems:

  1. Polyglutamylation: Once inside the cell, edatrexate is converted into polyglutamate forms by the enzyme folylpolyglutamyl synthetase. This modification enhances its retention within cells and increases its efficacy against tumor cells.
  2. Metabolism: Edatrexate is metabolized primarily in the liver, where it is converted into various metabolites before being excreted through bile.

The reaction pathways are crucial for understanding how edatrexate interacts with cellular processes and contributes to its antitumor activity .

Mechanism of Action

Process and Data

Edatrexate exerts its antitumor effects primarily through the inhibition of dihydrofolate reductase, which leads to:

  • Decreased DNA Synthesis: By blocking this enzyme, edatrexate prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis.
  • Cell Cycle Arrest: The disruption in nucleotide synthesis results in cell cycle arrest, particularly affecting rapidly dividing cancer cells.

Preclinical studies have shown that edatrexate's mechanism of action is more effective than that of methotrexate due to its enhanced cellular uptake and reduced toxicity to normal tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Edatrexate exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a yellow crystalline powder.
  • Solubility: Edatrexate is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: It is stable under acidic conditions but may degrade under alkaline conditions.

These properties are essential for formulating edatrexate for clinical use, ensuring optimal delivery and efficacy against tumors .

Applications

Scientific Uses

Edatrexate has significant applications in oncology:

  • Chemotherapy: It is used as a chemotherapeutic agent in various cancer types due to its potent antitumor activity.
  • Combination Therapy: Edatrexate has shown synergistic effects when combined with other chemotherapeutic agents such as cisplatin and leucovorin, enhancing treatment outcomes in clinical trials.
  • Research Tool: Its mechanism of action makes it a valuable tool in studying folate metabolism and developing new antifolate drugs.

Current research continues to explore new applications and combinations involving edatrexate to improve therapeutic strategies against resistant cancer types .

Mechanistic Pathways and Molecular Targets

Folate Antagonism and Nucleotide Synthesis Inhibition Dynamics

Edatrexate exerts its primary antineoplastic effect through high-affinity inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in intracellular folate metabolism. This inhibition disrupts the tetrahydrofolate regeneration cycle, depleting essential cofactors required for de novo synthesis of purine nucleotides and thymidylate. The consequences are profound: DNA replication and cellular proliferation are progressively halted due to insufficient nucleotide pools and imbalanced nucleotide ratios that trigger DNA damage responses [1] [5].

The molecular architecture of edatrexate confers significant pharmacological advantages:

  • Enhanced membrane transport: Edatrexate demonstrates superior uptake via the Reduced Folate Carrier (RFC) compared to methotrexate (MTX), with in vitro studies in murine L1210 leukemia cells revealing RFC binding affinity (Ki = 1.8 μM for edatrexate vs. Ki = 3.2 μM for MTX). This enhanced transport efficiency translates to greater intracellular accumulation at equimolar extracellular concentrations [1].
  • Polyglutamation efficiency: Once internalized, edatrexate undergoes extensive polyglutamation by folylpolyglutamate synthetase (FPGS). The addition of glutamate residues (typically 3-5) creates charged derivatives that exhibit both increased intracellular retention (due to membrane impermeability) and heightened inhibitory potency against DHFR (5-10 fold increase compared to non-polyglutamated forms) [5].
  • Target enzyme selectivity: Edatrexate polyglutamates display differential inhibition kinetics against folate-dependent enzymes. While maintaining strong DHFR inhibition (IC₅₀ = 0.8 nM), they exhibit reduced affinity for thymidylate synthase (TS) compared to classical antifolates like raltitrexed, contributing to a distinct antimetabolite profile [1].

Table 1: Comparative Pharmacological Properties of Selected Antifolates in L1210 Murine Leukemia Models

CompoundRFC Transport Ki (μM)MFR Binding AffinityPolyglutamation EfficiencyPrimary Enzymatic Target
Edatrexate1.8LowHighDHFR
Methotrexate3.2Very LowModerateDHFR
Pemetrexed2.5ModerateHighTS/DHFR/GARFT
Raltitrexed0.9LowHighTS

The therapeutic index of edatrexate is significantly influenced by folate status. Preclinical studies demonstrate that dietary folate restriction dramatically enhances edatrexate efficacy in L1210-RFC tumor-bearing mice, with a 544% increase in lifespan compared to 263% in folate-sufficient controls. This effect stems from metabolic synergy—folate depletion exacerbates nucleotide pool depletion caused by DHFR inhibition, creating a synthetic lethal environment in rapidly proliferating cells [1].

Adenosine Signaling Modulation in Neoplastic Microenvironments

Beyond direct nucleotide deprivation, edatrexate influences the extracellular adenosine landscape within tumor microenvironments through a secondary mechanism involving aminoimidazole carboxamide ribonucleotide (AICAR) metabolism. Polyglutamated edatrexate metabolites potently inhibit AICAR transformylase, leading to intracellular accumulation of AICAR and its metabolites. This accumulation exerts dual inhibitory effects on adenosine-metabolizing enzymes: adenosine deaminase (ADA) and AMP deaminase. The consequent shift in purine metabolism increases intracellular adenosine concentrations, driving efflux through equilibrative nucleoside transporters and elevating extracellular adenosine levels by 3-5 fold in experimental models [6].

Extracellular adenosine engages G-protein coupled receptors (A₁, A₂ₐ, A₂в, A₃) on immune and stromal cells, triggering diverse tumor-promoting pathways:

  • A₂ₐ Receptor Activation: On tumor-associated macrophages (TAMs), adenosine binding induces polarization towards an immunosuppressive phenotype characterized by increased IL-10, TGF-β, and VEGF secretion. This creates a microenvironment conducive to angiogenesis and immune evasion.
  • A₂в Receptor Signaling: In myeloid-derived suppressor cells (MDSCs), adenosine stimulation enhances arginase-1 activity and nitric oxide synthase expression, reinforcing T-cell suppression through nutrient depletion and reactive nitrogen species.
  • CD39/CD73 Upregulation: Adenosine signaling establishes a feedforward loop by inducing ectonucleotidase expression (CD39 and CD73) on stromal cells, further converting ATP to adenosine and perpetuating an immunosuppressive niche [2] [8].

Table 2: Adenosine Receptor-Mediated Effects in the Tumor Microenvironment

Receptor SubtypePrimary Cellular ExpressionDownstream Signaling EffectsTumor-Promoting Consequence
A₂ₐTAMs, T-cells, Dendritic cells↑ cAMP/PKA, ↓ NF-κB activationImmunosuppression, T-cell anergy
A₂вMDSCs, Cancer-associated fibroblasts↑ ERK1/2 phosphorylation, HIF-1α stabilizationAngiogenesis, Matrix remodeling
A₁Neurons, Cancer cells↓ cAMP, ↑ PI3K/AktTumor cell survival, Chemoresistance
A₃Endothelial cells, Mast cellsModulation of Wnt/β-catenin, ↑ MMP expressionMetastatic niche formation

The immunosuppressive adenosine axis represents a double-edged sword. While contributing to edatrexate's anti-inflammatory properties in autoimmune contexts (Section 1.3), in oncology it may paradoxically undermine antitumor immunity. This duality necessitates strategic combination therapies with adenosine pathway inhibitors (A₂ₐ antagonists, CD73 blocking antibodies) to counteract microenvironmental immunosuppression while preserving edatrexate's direct cytotoxic effects [6] [8].

Immunomodulatory Mechanisms in Autoimmune Pathogenesis

Edatrexate demonstrates significant disease-modifying activity in autoimmune conditions through interconnected immunoregulatory pathways. Its polyglutamated metabolites distribute widely into inflamed tissues, where they exert effects on multiple immune cell populations:

Lymphocyte Regulation:

  • T-cell suppression: Edatrexate inhibits antigen-driven T-cell proliferation through combined depletion of purine/pyrimidine precursors and adenosine-mediated signaling. At therapeutic concentrations (0.1-1 μM), it reduces T-cell activation markers (CD25, CD69) by 60-80% and induces G1/S cell cycle arrest via p53 upregulation and cyclin-dependent kinase inhibition.
  • B-cell modulation: Edatrexate diminishes autoreactive B-cell clonal expansion and immunoglobulin production, particularly suppressing pathogenic autoantibodies against nuclear antigens (e.g., anti-dsDNA) and tissue-specific antigens (e.g., anti-CCP in rheumatoid arthritis). Serum autoantibody titers decrease by 40-60% following sustained therapy in preclinical autoimmune models [3] [9].

Cytokine Network Reprogramming:Edatrexate induces a profound shift from pro-inflammatory to anti-inflammatory cytokine profiles:

  • Downregulation: TNF-α (70-80% reduction), IL-6 (60-70% reduction), IL-17 (50-60% reduction), IFN-γ (40-50% reduction)
  • Upregulation: IL-10 (2-3 fold increase), TGF-β (1.5-2 fold increase), IL-1 receptor antagonist (3-4 fold increase)This reprogramming occurs through adenosine-dependent suppression of NF-κB transcriptional activity and nucleotide deprivation-mediated inhibition of cytokine mRNA stability [6] [9].

Table 3: Impact of Edatrexate on Key Immune Parameters in Autoimmune Pathogenesis

Immune ParameterEffect of EdatrexateMechanistic BasisPathophysiological Consequence
T-cell proliferation↓ 70-80%dNTP depletion, AICAR accumulationReduced autoreactive clone expansion
Autoantibody production↓ 40-60%B-cell differentiation impairmentDecreased immune complex formation
Macrophage TNF-α release↓ 70-80%Adenosine A₂ₐ receptor signalingAttenuated tissue inflammation
Th17 differentiation↓ 50-60%STAT3 phosphorylation inhibitionReduced neutrophil recruitment
Treg suppressive function↑ 2-3 foldAdenosine-mediated FoxP3 stabilizationEnhanced immune tolerance

The adenosine surge described in Section 1.2 critically underpins these immunomodulatory effects. Adenosine signaling through A₂ₐ receptors on myeloid cells potently suppresses phagocyte oxidative burst, leukotriene synthesis (notably LTB₄), and inflammasome activation. This accounts for edatrexate's particularly pronounced effects on innate immune effectors in rheumatoid synovium and other inflamed tissues [6].

Epigenetic Modulation Through DNA Methyltransferase Interactions

Emerging evidence positions edatrexate as a context-dependent epigenetic modulator through its influence on one-carbon metabolism and DNA methylation machinery. By depleting tetrahydrofolate pools, edatrexate indirectly disrupts S-adenosylmethionine (SAM) biosynthesis—the universal methyl donor for DNA methyltransferases (DNMTs). This metabolic perturbation has cascading effects on epigenetic fidelity:

DNA Methylation Dynamics:

  • Global hypomethylation: Chronic edatrexate exposure (0.5-1 μM for 72+ hours) reduces global 5-methylcytosine content by 30-40% in actively dividing cells, particularly affecting pericentromeric repeats and transposable elements.
  • Gene-specific alterations: Promoter regions of inflammation-related genes (e.g., TNF, IL6, IFNG) undergo differential remethylation, often displaying hypermethylation that contributes to transcriptional silencing. Conversely, tumor suppressor genes in malignant cells may experience demethylation-mediated reactivation [4] [10].

Enzymatic Regulation:

  • DNMT suppression: Edatrexate decreases expression and activity of maintenance DNMT1 by 50-60% and de novo methyltransferases DNMT3A/3B by 30-40%, mediated through SAM depletion and increased S-adenosylhomocysteine (SAH)—a potent DNMT inhibitor that accumulates during folate stress.
  • Histone modification crosstalk: The same metabolic disruption affects histone methylation marks (H3K27me3, H3K4me3) and acetylation patterns. Murine studies reveal that folate antagonist exposure increases HDAC3/6 expression by 2-3 fold while reducing acetylated histone H3 levels by 40-50%, creating a repressive chromatin state at specific genetic loci [4].

Table 4: Epigenetic Enzyme Modulation by Folate Antagonists

Epigenetic RegulatorEffect of EdatrexateMagnitude of ChangeFunctional Consequence
DNMT1↓ Expression & Activity50-60% reductionImpaired maintenance methylation
DNMT3A/3B↓ Expression30-40% reductionReduced de novo methylation
HDAC3↑ Expression2-3 fold increaseHistone hypoacetylation
HDAC6↑ Expression2-3 fold increaseIncreased α-tubulin deacetylation
TET dioxygenasesIndirect inhibitionVariableReduced 5hmC formation & active demethylation

The epigenetic disruption has significant functional implications:

  • Neuronal development: In methylmercury models (mechanistically analogous to folate disruption), DNMT/HDAC dysregulation impairs neurite outgrowth by 60-70%—an effect reversible with DNMT or HDAC inhibitors.
  • Oncogenesis: In pre-malignant cells, edatrexate-induced hypomethylation may reactivate silenced tumor suppressors, but in normal tissues, it risks genomic instability through transposable element activation.
  • Autoimmune reprogramming: DNA hypomethylation in CD4⁺ T-cells demethylates and overexpresses immune-relevant genes (ITGAL, CD70, TNFSF7), potentially exacerbating autoreactivity despite the drug's overall immunosuppressive effects—demonstrating the contextual complexity of edatrexate's epigenetic actions [4] [10].

These findings illuminate edatrexate as not merely a cytotoxic agent, but a metabolic epigenome modulator whose actions extend well beyond its canonical enzyme targets to influence nuclear architecture and gene expression networks governing proliferation, differentiation, and inflammation.

Properties

CAS Number

80576-83-6

Product Name

Edatrexate

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid

Molecular Formula

C22H25N7O5

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1

InChI Key

FSIRXIHZBIXHKT-MHTVFEQDSA-N

SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

10-EDAM
10-ethyl-10-deaza-aminopterin
10-ethyl-10-deazaaminopterin
edatrexate

Canonical SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.